VRV-PL-VIIIa Inhibitor 5m
Description
Properties
Molecular Formula |
C22H17ClN2O2 |
|---|---|
Molecular Weight |
376.84 |
IUPAC Name |
2-(2-Chlorophenyl)-5-(1-(4-phenoxyphenyl) ethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H17ClN2O2/c1-15(21-24-25-22(27-21)19-9-5-6-10-20(19)23)16-11-13-18(14-12-16)26-17-7-3-2-4-8-17/h2-15H,1H3 |
InChI Key |
UDUWGFKKQBWBBW-UHFFFAOYSA-N |
SMILES |
CC(C1=NN=C(C2=CC=CC=C2Cl)O1)C3=CC=C(OC4=CC=CC=C4)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VRVPLVIIIa inhibitor 5m; VRVPL-VIIIa inhibitor 5m; VRV-PLVIIIa inhibitor 5m; VRV-PL-VIIIa inhibitor 5m; VRV PL VIIIa inhibitor 5m |
Origin of Product |
United States |
Chemical Identity and Classification of Vrv Pl Viiia Inhibitor 5m
Structural Classification: 1,3,4-Oxadiazole (B1194373) Derivative
VRV-PL-VIIIa Inhibitor 5m is a synthetic small molecule that belongs to the class of heterocyclic compounds known as 1,3,4-oxadiazoles. nih.govnih.govnih.gov Its full chemical name is 2-(2-chlorophenyl)-5-(1-(4-phenoxyphenyl) ethyl)-1,3,4-oxadiazole. nih.govresearchgate.net The core of its structure is the 1,3,4-oxadiazole nucleus, a five-membered ring containing one oxygen and two nitrogen atoms. This particular heterocyclic scaffold is a subject of significant interest in medicinal chemistry due to its presence in various pharmacologically active compounds. nih.govmdpi.comrsc.org
The development of this compound was part of a study focused on synthesizing novel molecules containing the 1,3,4-oxadiazole ring to target and inhibit a specific enzyme. nih.gov Research has demonstrated that this structural feature is key to its biological activity. nih.gov Biophysical and in-silico molecular docking studies have shown that compound 5m interacts with its target enzyme, VRV-PL-VIIIa, a basic secretory phospholipase A₂ (sPLA₂) from the venom of the Russell's viper (Vipera russelli). nih.govresearchgate.net
The interaction involves the quenching of the enzyme's intrinsic fluorescence in a concentration-dependent manner. nih.govresearchgate.net Furthermore, the binding of compound 5m alters the secondary structure of the VRV-PL-VIIIa enzyme, as observed through circular dichroism, which detected a significant shift in the α-helix peak. nih.govresearchgate.netresearchgate.net Molecular docking analyses suggest that these interactions are predominantly strong hydrophobic interactions occurring at the catalytic triad (B1167595) region of the enzyme. nih.govresearchgate.net Among a series of synthesized compounds (5a-t), the 5m variant was identified as a potent inhibitor, demonstrating an IC₅₀ value of 11.52 µM against the catalytic activity of VRV-PL-VIIIa. nih.govresearchgate.net
Analogous Relationship to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Fenoprofen (B1672519) and Ibuprofen (B1674241) Analogs
The design and synthesis of this compound were based on creating analogs of well-known non-steroidal anti-inflammatory drugs (NSAIDs), specifically fenoprofen and ibuprofen. nih.govresearchgate.netresearcher.life The rationale was to use the basic structures of these established anti-inflammatory agents and incorporate the 1,3,4-oxadiazole nucleus to develop a novel inhibitor for secretory phospholipase A₂ (sPLA₂). nih.gov The sPLA₂ enzymes are critical in the inflammatory cascade, making their inhibitors potential anti-inflammatory therapeutics. nih.govresearchgate.net
This strategic combination of structural motifs from NSAIDs and the 1,3,4-oxadiazole ring system led to the creation of compound 5m. nih.gov The resulting molecule was explored as a lead structure for a potential new anti-inflammatory agent. nih.govresearchgate.netresearchgate.net Research findings support the efficacy of this design, as in vitro and in vivo studies have shown that compound 5m effectively inhibits various biological activities induced by the VRV-PL-VIIIa enzyme, such as the hemolysis of red blood cells, edematogenic activity, myotoxicity, and lung hemorrhage in animal models. nih.govresearchgate.netevitachem.com
Enzymatic Inhibition Profile of Vrv Pl Viiia Inhibitor 5m
Inhibition of VRV-PL-VIIIa Catalytic Activity
Research has demonstrated that inhibitor 5m effectively inhibits the catalytic function of the VRV-PL-VIIIa enzyme. youtube.com This inhibitory action is significant as the sPLA₂ enzyme is involved in the inflammatory process through the hydrolysis of phospholipids, which leads to the production of precursors for inflammatory mediators. youtube.comresearchgate.net Biophysical studies, including fluorescence and circular dichroism spectroscopy, have revealed that inhibitor 5m interacts directly with the enzyme. youtube.com This interaction leads to a quenching of the enzyme's intrinsic fluorescence in a concentration-dependent manner and induces conformational changes in the enzyme's structure, specifically affecting its α-helical content. youtube.com Molecular docking analyses further support these findings, suggesting that inhibitor 5m establishes strong hydrophobic interactions within the catalytic triad (B1167595) region of VRV-PL-VIIIa. youtube.com
The potency of inhibitor 5m in suppressing the enzymatic activity of VRV-PL-VIIIa has been quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For inhibitor 5m, this value was determined to be 11.52 µM. youtube.com This was established through dose-response curve analysis, which plots the percentage of sPLA₂ activity against varying concentrations of the inhibitor.
Table 1: IC50 Value of VRV-PL-VIIIa Inhibitor 5m
| Inhibitor | Target Enzyme | IC50 Value (µM) |
|---|
Substrate and Calcium Independence of Inhibition
Information regarding the influence of substrate and calcium concentration on the inhibitory activity of compound 5m on VRV-PL-VIIIa is not available in the reviewed scientific literature. Studies on other inhibitors of VRV-PL-VIIIa have shown that their mechanisms can be independent of both substrate and calcium concentrations, suggesting a direct interaction with the enzyme. However, specific experimental data to confirm or deny this characteristic for inhibitor 5m has not been reported.
Molecular Mechanism of Vrv Pl Viiia Inhibition by Compound 5m
Direct Enzyme-Inhibitor Interaction
Biophysical studies have demonstrated a direct interaction between compound 5m and the VRV-PL-VIIIa enzyme. researchgate.netnih.gov This interaction is characterized by the quenching of the enzyme's natural fluorescence and notable alterations to its secondary structure.
Investigation into the binding mechanism reveals that compound 5m quenches the intrinsic fluorescence of VRV-PL-VIIIa. researchgate.netnih.gov This phenomenon occurs in a concentration-dependent manner, indicating a direct association between the inhibitor and the enzyme. researchgate.netnih.gov The quenching of tryptophan fluorescence is a common method used to study ligand-protein interactions. The decrease in fluorescence intensity upon the addition of compound 5m suggests that the inhibitor is binding at or near the tryptophan residues of the enzyme, altering their local environment and leading to a reduction in fluorescence emission.
The binding of compound 5m induces significant conformational changes in the structure of VRV-PL-VIIIa. researchgate.netnih.gov These structural modifications are critical to its inhibitory effect and have been elucidated using spectroscopic techniques.
Circular Dichroism (CD) spectroscopy has been employed to monitor changes in the secondary structure of VRV-PL-VIIIa upon interaction with compound 5m. researchgate.netnih.govresearchgate.net Far-UV CD spectra, which are sensitive to the protein's backbone conformation, show that the addition of compound 5m causes the enzyme's peak to deviate steeply downward compared to its native structure. researchgate.netresearchgate.net This indicates a substantial disruption of the enzyme's secondary structural elements.
The CD spectral analysis provides specific insights into the nature of the conformational changes. A prominent shift in the α-helix peak of VRV-PL-VIIIa is observed in the presence of compound 5m. researchgate.netnih.gov Specifically, a significant negative peak shift from 208 nm to 202 nm confirms the quenching of the α-helix structure. researchgate.netresearchgate.net This region of the α-helix is particularly important as it contains the active site amino acids of the enzyme. researchgate.netresearchgate.net Furthermore, the interaction with compound 5m leads to the formation of random coils, signifying a loss of the ordered secondary structure of the enzyme. researchgate.netnih.gov
Table 1: Effect of Compound 5m on the Secondary Structure of VRV-PL-VIIIa
| Spectroscopic Observation | Structural Interpretation | Reference |
|---|---|---|
| Prominent shift in the α-helix peak | Alteration of the helical structure, particularly affecting the active site region. | researchgate.netnih.gov |
| Large steep negative peak shift from 208 nm to 202 nm | Confirms quenching of the α-helix where the active site resides. | researchgate.netresearchgate.net |
| Increased random coil formation | Loss of ordered secondary structure, leading to a more disordered protein conformation. | researchgate.netnih.gov |
Conformational Alterations of VRV-PL-VIIIa Induced by 5m
Computational Elucidation of Binding Interactions
To complement the experimental findings, computational methods have been utilized to provide a detailed view of the binding interaction at the atomic level.
Molecular docking studies have been performed to predict the binding mode of compound 5m within the active site of VRV-PL-VIIIa (PDB ID: 1OXL). researchgate.netscispace.comijpsdronline.com The results of this in silico analysis reveal that compound 5m establishes strong hydrophobic interactions within the catalytic triad (B1167595) region of the enzyme. researchgate.netnih.gov This catalytic triad is essential for the enzyme's hydrolytic activity. By binding in this critical region, compound 5m likely interferes with the substrate binding and/or the catalytic mechanism, leading to the observed inhibition. The docking analysis corroborates the experimental data, providing a plausible structural basis for the potent inhibitory activity of compound 5m against VRV-PL-VIIIa. researchgate.net
Molecular Docking Analysis
Identification of Hydrophobic Interactions at the Catalytic Triad Region
Molecular docking studies have revealed that compound 5m establishes significant hydrophobic interactions within the catalytic triad region of VRV-PL-VIIIa. researchgate.netresearchgate.net This region is critical for the enzyme's catalytic function. The inhibitor, 2-(2-chlorophenyl)-5-(1-(4-phenoxyphenyl) ethyl)-1,3,4-oxadiazole (5m), effectively orients itself within the hydrophobic core of the enzyme's active site. researchgate.net This strategic positioning is fundamental to its inhibitory effect.
The interaction of inhibitors with the catalytic residues, such as the Histidine-Aspartate dyad, is a known mechanism for destabilizing the coordination of the essential Ca2+ ion and preventing the activation of a water molecule necessary for catalysis. researchgate.net In the case of compound 5m, the strong hydrophobic contacts it forms within this catalytically crucial area are key to its ability to inhibit VRV-PL-VIIIa. researchgate.netresearchgate.net Biophysical studies have corroborated these findings, showing that the binding of 5m quenches the intrinsic fluorescence of VRV-PL-VIIIa in a manner dependent on its concentration and also alters the enzyme's conformation. researchgate.net
| Interaction Type | Location | Significance |
| Hydrophobic Interactions | Catalytic Triad Region | Stabilizes the inhibitor within the active site, disrupting catalytic activity. |
Molecular Dynamics Simulation Studies
To further investigate the stability and dynamics of the VRV-PL-VIIIa-5m complex, molecular dynamics (MD) simulations were performed. researchgate.net These simulations provide a deeper understanding of the conformational changes and binding geometry of the inhibitor within the enzyme's active site over time.
The results from MD simulations have confirmed the initial docking poses, demonstrating that compound 5m maintains a stable binding geometry within the hydrophobic core of VRV-PL-VIIIa's active site. researchgate.net This stability is crucial for a sustained inhibitory effect. The simulations illustrate the dynamic nature of the interactions and how the inhibitor remains favorably positioned to disrupt the enzyme's function. These in silico analyses, in conjunction with in vitro studies, strongly support the potent inhibitory effect of compound 5m on VRV-PL-VIIIa. researchgate.netresearchgate.net
| Simulation Finding | Description | Implication |
| Stable Binding Geometry | Compound 5m remains securely bound within the hydrophobic core of the active site throughout the simulation. | Indicates a persistent and effective inhibition of the enzyme. |
Preclinical Pharmacological Activities and Biological Efficacy of Vrv Pl Viiia Inhibitor 5m
Anti-Inflammatory Efficacy
The compound 5m has been identified as a potent anti-inflammatory agent due to its ability to inhibit sPLA2, a key enzyme in the inflammatory cascade. researchgate.netresearchgate.net The inhibition of sPLA2 is a critical strategy for managing the early phases of inflammation.
Inhibition of Edematogenic Activity in Murine Models
In vivo studies have provided compelling evidence of the anti-inflammatory effects of VRV-PL-VIIIa inhibitor 5m. Specifically, the compound has been shown to inhibit the edematogenic activity, or swelling, induced by VRV-PL-VIIIa in the footpads of mice. researchgate.netresearchgate.net This demonstrates the inhibitor's ability to counteract the localized inflammatory response triggered by the venom enzyme. researchgate.net
Neutralization of Venom-Induced Pathologies
Beyond its general anti-inflammatory properties, this compound has shown specific efficacy in neutralizing pathologies directly induced by snake venom. researchgate.netresearcher.life
Attenuation of Myotoxicity
The inhibitor 5m has been observed to significantly inhibit the myotoxicity, or muscle damage, induced by VRV-PL-VIIIa in mice. researchgate.netresearchgate.net This finding is crucial as myotoxicity is a severe consequence of envenomation by vipers.
Reduction of Lung Hemorrhage
Furthermore, preclinical studies have revealed that the compound 5m effectively inhibits lung hemorrhage in mice caused by VRV-PL-VIIIa. researchgate.netresearchgate.netresearcher.life This indicates its potential to mitigate one of the most life-threatening effects of viper venom.
Anti-Hemolytic Properties
The inhibitor 5m has also demonstrated protective effects against hemolysis, the rupture of red blood cells.
In vitro and in silico Evidence of Hemolysis Inhibition
Both in vitro and in silico studies have confirmed that this compound strongly inhibits the hemolysis of red blood cells. researchgate.netresearchgate.net Molecular docking analyses have revealed that 5m establishes strong hydrophobic interactions within the catalytic region of the VRV-PL-VIIIa enzyme. researchgate.netresearchgate.net This interaction is further supported by biophysical studies showing that 5m quenches the intrinsic fluorescence of the enzyme in a concentration-dependent manner, suggesting a direct binding to the active site. researchgate.net Circular dichroism spectra also indicated that 5m alters the conformation of VRV-PL-VIIIa. researchgate.netresearchgate.net
Inhibitory Concentration of this compound
| Parameter | Value |
|---|---|
| IC50 | 11.52 µM |
This table shows the half-maximal inhibitory concentration (IC50) of compound 5m against the catalytic activity of VRV-PL-VIIIa. researchgate.netresearchgate.net
Preclinical Efficacy of this compound
| Activity | Outcome | Model |
|---|---|---|
| Edematogenic Activity | Inhibited | Mouse Foot Pad |
| Myotoxicity | Inhibited | Murine Model |
| Lung Hemorrhage | Inhibited | Murine Model |
| Hemolysis | Strongly Inhibited | In vitro / In silico |
This table summarizes the observed preclinical activities of this compound in various models. researchgate.netresearchgate.netresearchgate.net
Structure Activity Relationship Sar and Computational Chemistry Approaches
Design and Synthesis of Analogs with 1,3,4-Oxadiazole (B1194373) Nucleus
The design strategy for VRV-PL-VIIIa Inhibitor 5m and its analogs originated from the core structures of well-known non-steroidal anti-inflammatory drugs (NSAIDs), fenoprofen (B1672519) and ibuprofen (B1674241). researchgate.netresearchgate.net Researchers prepared a series of fenoprofen and ibuprofen analogs that incorporated a 1,3,4-oxadiazole nucleus, a heterocyclic scaffold known for its diverse biological activities. researchgate.netresearchgate.net The rationale was to leverage the anti-inflammatory properties associated with the parent molecules and enhance their potency and specificity as sPLA2 inhibitors, which are key enzymes in the inflammatory cascade. researchgate.netresearchgate.net
The synthesis resulted in a library of twenty distinct ligands, designated 5(a–t). researchgate.netresearchgate.net Within this series, the compound identified as 5m, chemically named 2-(2-chlorophenyl)-5-(1-(4-phenoxyphenyl) ethyl)-1,3,4-oxadiazole, emerged as the most effective inhibitor against the VRV-PL-VIIIa enzyme. researchgate.netresearchgate.net This targeted synthesis approach allowed for a systematic evaluation of how different substituents on the core structure influence inhibitory activity.
SAR Studies on Related Inhibitors and Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For the 1,3,4-oxadiazole series tested against VRV-PL-VIIIa, compound 5m displayed the highest inhibitory potency with a half-maximal inhibitory concentration (IC50) of 11.52 µM. researchgate.netresearchgate.net This indicates that the specific combination of a 2-chlorophenyl group and a 1-(4-phenoxyphenyl)ethyl group on the 1,3,4-oxadiazole ring is particularly effective for inhibiting the target enzyme.
Biophysical studies further illuminated the interaction between 5m and the VRV-PL-VIIIa enzyme. researchgate.net Fluorescence quenching experiments showed that 5m binds to the enzyme and diminishes its intrinsic fluorescence in a manner dependent on the inhibitor's concentration. researchgate.netresearchgate.net Furthermore, circular dichroism (CD) spectroscopy revealed that the binding of 5m induces conformational changes in the enzyme. researchgate.netresearchgate.net The CD spectra recorded a significant shift in the α-helix peak and an increase in the random coil formation of the VRV-PL-VIIIa secondary structure upon interaction with 5m. researchgate.netresearchgate.netresearchgate.net This structural alteration is directly linked to the loss of catalytic function.
SAR studies on other 1,3,4-oxadiazole derivatives targeting different enzymes have also shown the importance of the substituents attached to the central ring in determining potency and selectivity. nih.gov For instance, in studies of COX-2 inhibitors, the nature of the aryl groups at the 2 and 5 positions of the oxadiazole ring significantly influenced inhibitory activity and selectivity over the COX-1 isoform. nih.gov
| Compound | Chemical Name | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| 5m | 2-(2-chlorophenyl)-5-(1-(4-phenoxyphenyl) ethyl)-1,3,4-oxadiazole | VRV-PL-VIIIa | 11.52 | researchgate.net, researchgate.net |
In Silico Screening and Predictive Modeling for Inhibitory Activity
Computational methods, including molecular docking and predictive modeling, have provided significant insights into the binding mechanism of inhibitor 5m. researchgate.net These in silico approaches are instrumental in rational drug design, allowing for the prediction and analysis of ligand-protein interactions at a molecular level. nih.govnih.gov
Molecular docking analysis of compound 5m with the VRV-PL-VIIIa enzyme revealed that the inhibitor binds effectively within the enzyme's catalytic site. researchgate.net The stability of this binding is attributed to strong hydrophobic interactions between the inhibitor and key amino acid residues in the catalytic triad (B1167595) region of the enzyme. researchgate.netresearchgate.net This computational finding corroborates the experimental data, which shows a potent inhibition of the enzyme's catalytic activity. researchgate.net
In addition to docking, predictive modeling for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) was performed. researchgate.netresearchgate.net The results of the ADMET analysis indicated that compound 5m possesses favorable druggable properties, suggesting its potential as a lead structure for developing new anti-inflammatory agents. researchgate.netresearchgate.net Such predictive models are essential for prioritizing compounds early in the drug discovery pipeline, helping to focus resources on candidates with a higher probability of success. mmv.org
| Computational Method | Key Finding | Implication | Reference |
|---|---|---|---|
| Molecular Docking | Binds to the catalytic triad region of VRV-PL-VIIIa. | Inhibition of catalytic activity. | researchgate.net |
| Interaction Analysis | Forms strong hydrophobic interactions. | Stabilizes the enzyme-inhibitor complex. | researchgate.net, researchgate.net |
| ADMET Prediction | Possesses favorable druggable properties. | Good potential as a lead compound for drug development. | researchgate.net, researchgate.net |
Future Directions in Research of Vrv Pl Viiia Inhibitor 5m
Elucidation of Broader Biological Targets and Pathways
The current understanding of Inhibitor 5m is primarily centered on its interaction with a single snake venom enzyme, VRV-PL-VIIIa. researchgate.net A critical next step is to determine if its inhibitory effects extend to other related enzymes, particularly the diverse family of human secretory phospholipase A2s (sPLA2s). Human sPLA2s are key enzymes in the inflammatory cascade, initiating the arachidonic acid pathway which leads to the production of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.net
Future investigations should therefore focus on screening Inhibitor 5m against a panel of human sPLA2 isoforms (e.g., hG-IA, hG-IIA, hG-V, hG-X). This will be pivotal in assessing whether the compound has the potential to be a broad-spectrum anti-inflammatory agent rather than just a venom-neutralizing molecule. Research should also aim to elucidate the downstream consequences of this inhibition. By studying the modulation of inflammatory mediator production in relevant cell-based assays, a more comprehensive picture of the inhibitor's mechanism of action within broader biological pathways can be constructed. Furthermore, exploring potential off-target interactions is essential to build a complete biological profile of the compound.
Investigation of Selective Inhibition Mechanisms Among sPLA2 Isoforms
The venom of the Russell's viper itself contains multiple sPLA2 isoforms, such as VRV-PL-V and VRV-PL-VI, in addition to VRV-PL-VIIIa. nih.govnih.gov A key area for future research is to establish the selectivity profile of Inhibitor 5m. Determining whether it is a specific inhibitor of VRV-PL-VIIIa or a broader inhibitor of other venom and human sPLA2 isoforms is crucial for its development. High selectivity for specific pathological sPLA2s over constitutively expressed, physiologically important isoforms would be a highly desirable trait for a therapeutic candidate.
Molecular docking studies have suggested that Inhibitor 5m engages in strong hydrophobic interactions within the catalytic triad (B1167595) region of VRV-PL-VIIIa. researchgate.net Furthermore, biophysical studies using circular dichroism have shown that the inhibitor alters the enzyme's conformation, specifically causing a shift in its α-helix structure. researchgate.netresearchgate.netresearchgate.net To understand the basis of selectivity, future studies could employ advanced techniques:
Comparative Crystallography: Obtaining co-crystal structures of Inhibitor 5m with different sPLA2 isoforms could reveal subtle differences in binding modes that dictate selectivity.
Molecular Dynamics Simulations: Simulating the interaction of the inhibitor with various sPLA2s can provide insights into the dynamics of binding and the stability of the enzyme-inhibitor complexes. researchgate.net
Kinetic Analysis: Detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for different isoforms. Studies have indicated that the inhibition of VRV-PL-VIIIa is independent of substrate concentration, which provides a starting point for more detailed mechanistic work. researchgate.net
Table 1: Known Inhibitory Profile of VRV-PL-VIIIa Inhibitor 5m
| Target Enzyme | Reported IC50 | Observed In Vivo Effects Neutralized | Reference |
|---|---|---|---|
| VRV-PL-VIIIa | 11.52 µM | Edema, Myotoxicity, Lung Hemorrhage | researchgate.netresearchgate.net |
Advancements in Lead Optimization and Analog Development
Inhibitor 5m has been identified as a promising lead structure, but significant work is required to optimize its properties for potential clinical development. researchgate.net Future medicinal chemistry efforts should focus on a systematic lead optimization program. mmv.orgnih.gov This involves the synthesis and evaluation of a library of analogs to establish a clear Structure-Activity Relationship (SAR).
Key goals for this optimization process include:
Enhanced Potency: Designing analogs that exhibit a lower IC50 value, thereby increasing their inhibitory power. The established importance of hydrophobic interactions can guide the rational design of new derivatives. researchgate.netdokumen.pub
Improved Selectivity: Modifying the chemical scaffold to enhance binding affinity for specific target sPLA2s while minimizing interactions with other enzymes.
Favorable DMPK Profile: While initial computational (ADMET) results suggested good "druggable" properties, these must be confirmed experimentally. researchgate.netresearchgate.net In vitro assays for metabolic stability using liver microsomes, cell permeability assays, and in vivo pharmacokinetic studies in animal models will be necessary to assess oral bioavailability, distribution, metabolism, and excretion. nih.gov
The development of new analogs based on the 1,3,4-oxadiazole (B1194373) core will be central to refining this class of inhibitors and identifying a clinical candidate. dndi.org
Exploration of Novel Disease Models for Efficacy Assessment
The current efficacy data for Inhibitor 5m is confined to mouse models where pathology is induced directly by snake venom injection. researchgate.netresearchgate.net To unlock the broader therapeutic potential of this inhibitor class, it is imperative to evaluate lead compounds in more complex and clinically relevant disease models where sPLA2s are known to be key pathological drivers. google.com
Future research should extend efficacy testing to established animal models of human inflammatory conditions, such as:
Rheumatoid Arthritis: Models involving collagen-induced arthritis could be used to assess the ability of the inhibitors to reduce joint inflammation and damage.
Sepsis: Cecal ligation and puncture models could determine if sPLA2 inhibition can mitigate the systemic inflammatory response and improve outcomes.
Acute Respiratory Distress Syndrome (ARDS): Lipopolysaccharide (LPS) or acid-induced lung injury models could be used to evaluate the potential of these inhibitors to reduce pulmonary inflammation and edema.
Atherosclerosis: Utilizing models like the ApoE knockout mouse could help in understanding if these inhibitors can impact the inflammatory processes that drive plaque formation.
Transitioning from venom-induced models to these established disease models will be a crucial step in validating the therapeutic hypothesis and justifying further development of this compound and its optimized analogs for treating human diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
